molecular formula C27H27FN4O4 B13843155 tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate

tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate

Cat. No.: B13843155
M. Wt: 490.5 g/mol
InChI Key: SAVJHFMCVKANES-MDWZMJQESA-N
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Description

tert-Butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a fluoro-substituted phenyl ring, and a pyridinylprop-2-enoyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an amine in the presence of a base such as triethylamine.

    Introduction of the fluoro-substituted phenyl ring: This step involves the use of a fluoro-substituted benzoyl chloride, which reacts with the previously formed carbamate.

    Attachment of the pyridinylprop-2-enoyl moiety: This final step typically involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridinylboronic acid derivative is coupled with the fluoro-substituted phenyl ring in the presence of a palladium catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro-substituted phenyl ring, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Coupling Reactions: As mentioned earlier, coupling reactions like the Suzuki-Miyaura coupling are commonly used to attach various functional groups to the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with different functional groups.

Scientific Research Applications

tert-Butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the complex substituents found in the target compound.

    Fluoro-substituted benzoyl derivatives: Compounds with similar fluoro-substituted phenyl rings but different functional groups attached.

    Pyridinylprop-2-enoyl derivatives: Compounds with similar pyridinylprop-2-enoyl moieties but different substituents on the phenyl ring.

The uniqueness of this compound lies in its combination of these functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific research applications.

Properties

Molecular Formula

C27H27FN4O4

Molecular Weight

490.5 g/mol

IUPAC Name

tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate

InChI

InChI=1S/C27H27FN4O4/c1-27(2,3)36-26(35)32-22-12-11-21(28)15-23(22)31-25(34)20-9-6-19(7-10-20)17-30-24(33)13-8-18-5-4-14-29-16-18/h4-16H,17H2,1-3H3,(H,30,33)(H,31,34)(H,32,35)/b13-8+

InChI Key

SAVJHFMCVKANES-MDWZMJQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)CNC(=O)/C=C/C3=CN=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)CNC(=O)C=CC3=CN=CC=C3

Origin of Product

United States

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